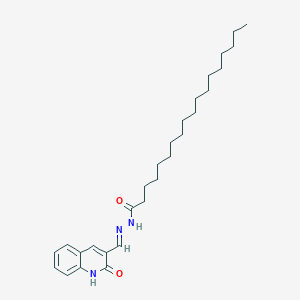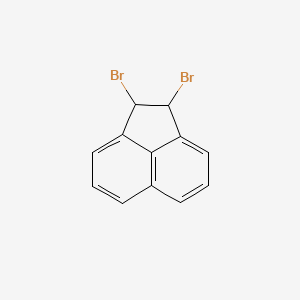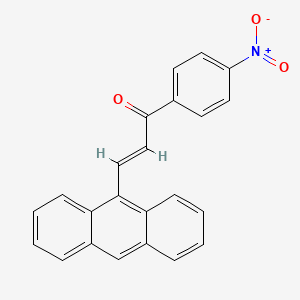
3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one is an organic compound that features both anthracene and nitrophenyl groups
准备方法
The synthesis of 3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one typically involves the condensation of 9-anthracenecarboxaldehyde with 4-nitroacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide in an ethanol solution. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
化学反应分析
3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the anthracene or nitrophenyl rings are substituted with various electrophiles.
科学研究应用
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological macromolecules.
Industry: The compound’s unique optical properties are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. Additionally, its ability to generate reactive oxygen species (ROS) upon exposure to light makes it a potential candidate for photodynamic therapy.
相似化合物的比较
3-(9-Anthracenyl)-1-(4-nitrophenyl)-2-propen-1-one can be compared to other compounds with similar structures, such as:
3-(9-Anthracenyl)-1-phenyl-2-propen-1-one: Lacks the nitro group, which affects its reactivity and applications.
3-(9-Anthracenyl)-1-(4-methoxyphenyl)-2-propen-1-one: Contains a methoxy group instead of a nitro group, leading to different electronic properties and reactivity.
属性
CAS 编号 |
101467-84-9 |
|---|---|
分子式 |
C23H15NO3 |
分子量 |
353.4 g/mol |
IUPAC 名称 |
(E)-3-anthracen-9-yl-1-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C23H15NO3/c25-23(16-9-11-19(12-10-16)24(26)27)14-13-22-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)22/h1-15H/b14-13+ |
InChI 键 |
CRLQJXFYAJZIER-BUHFOSPRSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




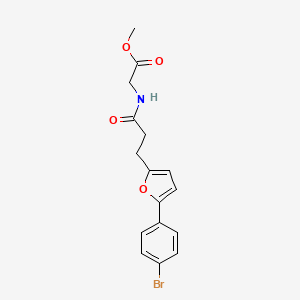


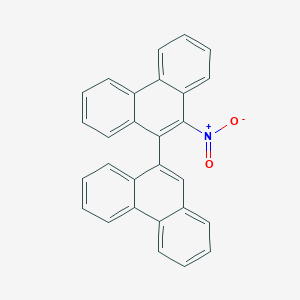
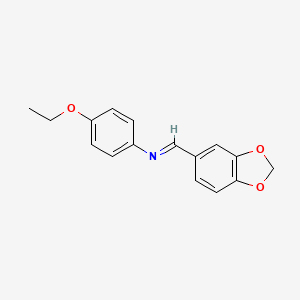

![Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B11953242.png)
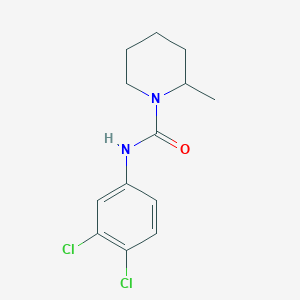
![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953269.png)
